molecular formula C10H6N2O3S B1422036 2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde CAS No. 92057-29-9

2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde

Cat. No. B1422036
CAS RN: 92057-29-9
M. Wt: 234.23 g/mol
InChI Key: JAIHSHSJTRWSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde” likely contains a thiazole ring, which is a type of heterocyclic compound. The “2-(3-Nitrophenyl)” part suggests the presence of a nitrophenyl group at the 2-position of the thiazole ring .


Molecular Structure Analysis

While specific structural data for this compound is not available, it likely has a planar thiazole ring system. The nitrophenyl group may contribute to the electron-withdrawing nature of the compound .


Chemical Reactions Analysis

Nitrophenyl compounds are known to undergo various reactions, including reduction of the nitro group to an amino group, and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Nitrophenyl compounds are generally yellow to orange in color and may be sensitive to light .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Biological Potential : A study by Abdel-Wahab et al. (2012) highlights the synthesis of new thiazole and pyrazoline heterocycles with 2-thienylpyrazole moiety, demonstrating antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).
  • Heterocyclic Compound Synthesis : Zaharia et al. (2008) explored the condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone, leading to a mixture of structurally investigated compounds, highlighting the synthesis versatility of related thiazole derivatives (Zaharia et al., 2008).

Pharmaceutical and Material Applications

  • Potential Bioactive Substances : Sinenko et al. (2016) performed reactions with substituted 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes to obtain new 1,3-thiazole derivatives, emphasizing their potential as bioactive substances (Sinenko et al., 2016).
  • Antioxidant Studies : Nikhila et al. (2020) investigated the antioxidant properties of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, revealing their significant inhibitory effects, thus emphasizing the antioxidant potential of thiazole derivatives (Nikhila et al., 2020).

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its properties further in the context of medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

2-(3-nitrophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3S/c13-5-8-6-16-10(11-8)7-2-1-3-9(4-7)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIHSHSJTRWSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 3
2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 4
2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 5
2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 6
2-(3-Nitrophenyl)-1,3-thiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.